molecular formula C7H13N3S B8692736 N-Butyl-3-methyl-1,2,4-thiadiazol-5-amine CAS No. 62347-88-0

N-Butyl-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No. B8692736
CAS RN: 62347-88-0
M. Wt: 171.27 g/mol
InChI Key: RJINNOAICWYHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-3-methyl-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Butyl-3-methyl-1,2,4-thiadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-3-methyl-1,2,4-thiadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62347-88-0

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

N-butyl-3-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H13N3S/c1-3-4-5-8-7-9-6(2)10-11-7/h3-5H2,1-2H3,(H,8,9,10)

InChI Key

RJINNOAICWYHPS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NS1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-3-methyl-1,2,4-thiadiazole (27 g, 0.20 mol) was dissolved in 200 ml ethanol and, under cooling in an ice bath, added to an ethanolic solution of butylamine (44 g, 0.60 mol), stirred at room temperature overnight and evaporated to small bulk. Upon addition of ether a white precipitate of butylamine hydrochloride formed which was filtered off. The yellow filtrate was washed with water, dried over magnesium sulphate, filtered and evaporated to dryness to yield a yellow oil which was distilled under vacuum to give 5-butylamino-3-methyl-1,2,4-thiadiazole as a pale yellow liquid. Yield 29.9 g, (87.2%), b.p. 101°-102° C./0.14 mmHg.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two

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